molecular formula C15H17N3O2S B2401579 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034316-53-3

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

Cat. No. B2401579
CAS RN: 2034316-53-3
M. Wt: 303.38
InChI Key: FAMDVDPILUHRDM-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Electronic Properties

A study by Ahmad et al. (2021) delves into the facile synthesis of thiophene-2-carboxamides derivatives via Suzuki cross-coupling reactions. The research highlights the electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations, providing insights into the potential electronic applications of such compounds. The study investigates the effects of various substituents on the electronic properties, which could be relevant for the compound due to its structural similarity (Ahmad et al., 2021).

Antimicrobial Activity

Sowmya et al. (2018) explored the green synthesis of thiophene-based pyrazoles and isoxazoles, adopting a 1,3-dipolar cycloaddition methodology. The study assessed their antimicrobial activity, revealing potential applications of such compounds in developing new antimicrobial agents. This research indicates the biological relevance of thiophene and pyrazole derivatives, suggesting possible antimicrobial properties for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide as well (Sowmya et al., 2018).

Chemical Reactivity and Stability

The synthesis and characterization of thiophenyl pyrazoles have been documented, with a focus on their chemical reactivity and potential in heterocyclic synthesis. Studies like those conducted by Mohareb et al. (2004) and Hassan et al. (2014) provide a foundation for understanding the synthetic pathways and reactivity of similar compounds, which could extend to the exploration of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Mohareb et al., 2004), (Hassan et al., 2014).

Nonlinear Optical Properties

The study on functionalized thiophene-based pyrazole amides by Kanwal et al. (2022) examines the structural features through computational applications and assesses their nonlinear optical properties. This research is significant for understanding the optical applications of such compounds, which may include N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Kanwal et al., 2022).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(11-5-8-21-10-11)18-12-1-3-13(4-2-12)20-14-9-16-6-7-17-14/h5-10,12-13H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMDVDPILUHRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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